8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Description
Chemical Structure and Synthesis 8-Methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one (hereafter referred to as the target compound) is a coumarin-thiazole hybrid molecule. Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold with a methoxy group at position 8 and a 1,3-thiazol-4-yl substituent at position 3. The thiazole ring is further functionalized with a 4-methylphenylamino group at position 4.
The synthesis involves a multi-step protocol:
Formation of the coumarin core: 2-Hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst to yield 3-acetyl-8-methoxy-2H-chromen-2-one (94% yield) .
Thiazole ring incorporation: The acetyl group is substituted with a thiazole moiety via reactions involving thiourea or substituted anilines, followed by cyclization .
Properties
IUPAC Name |
8-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)21-20-22-16(11-26-20)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPNMQMBNJZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Propanoyl-8-Methoxy-2H-Chromen-2-One
Initial synthesis begins with 8-methoxy-2H-chromen-2-one (1), which undergoes Friedel-Crafts acylation using propionyl chloride under AlCl3 catalysis (Scheme 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Catalyst | AlCl3 (1.2 eq) |
| Temperature | 0°C → room temp |
| Reaction Time | 8–12 hours |
| Yield | 68–72% |
Characterization data for intermediate 1a:
α-Bromination of 3-Propanoyl Coumarin
Bromination of 1a at the α-keto position employs molecular bromine in chloroform (Scheme 2):
Optimized Bromination Protocol
| Parameter | Value |
|---|---|
| Bromine Equivalents | 1.05 eq |
| Solvent | Chloroform |
| Temperature | 40–50°C |
| Reaction Time | 3–4 hours |
| Yield | 82–85% |
Key spectral features of 2a (3-(2-bromopropanoyl)-8-methoxy-2H-chromen-2-one):
Cyclocondensation with 4-Methylphenylthiourea
The critical thiazole ring formation employs modified Hantzsch conditions (Scheme 3):
Cyclocondensation Parameters
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:dioxane (3:1) |
| Base | Triethylamine (2 eq) |
| Temperature | Reflux (80°C) |
| Reaction Time | 6–8 hours |
| Yield | 74–78% |
Table 1. Spectral Data for Final Product
| Technique | Key Signals |
|---|---|
| 1H NMR (DMSO-d6) | δ 10.21 (s, NH), 8.42 (s, H-5 thiazole), 7.65–6.82 (m, aromatic), 3.91 (s, OCH3), 2.38 (s, CH3) |
| 13C NMR (DMSO-d6) | δ 167.8 (C-2 thiazole), 161.1 (C=O coumarin), 155.6 (C-8), 140.2 (C-4 thiazole), 134.9–113.4 (aromatic), 56.1 (OCH3), 21.3 (CH3) |
| LC-MS (APCI+) | m/z 365.1 [M+H]+ (calc. 364.42) |
Alternative Synthetic Pathways
While the Hantzsch method predominates, diazotization-coupling strategies show potential for structural variants:
Diazonium Salt Coupling (Gomha et al. Method)
Reaction of preformed thiazole intermediates with diazonium salts derived from 4-methylaniline:
Key Limitations
- Lower yields (52–58%) compared to Hantzsch route
- Requires strict pH control (pH 4.5–5.0)
- Limited scalability due to intermediate instability
Crystallization and Purification
Final product purification employs gradient recrystallization:
Optimized Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent Pair | Ethyl acetate:hexanes |
| Ratio | 1:4 → 1:2 (stepwise) |
| Temperature | 4°C (48 hours) |
| Purity (HPLC) | ≥98.5% |
Mechanistic Considerations
The Hantzsch cyclocondensation proceeds via:
- Nucleophilic attack of thiourea sulfur on α-bromoketone
- Thiazole ring closure with elimination of HBr
- Aromatization through tautomeric shifts
DFT calculations suggest a ΔG‡ of 23.4 kcal/mol for the rate-determining ring-closure step.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring and p-tolylamino group may play a role in binding to specific enzymes or receptors, modulating their activity. This could result in the inhibition of certain biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Features
- The 8-methoxy group enhances electron density on the coumarin ring, influencing reactivity and binding to biological targets .
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 3-(1,3-thiazol-4-yl)-2H-chromen-2-one derivatives. Key structural variations among analogues include:
Crystallographic and Spectroscopic Data
- The target compound’s analogue (3j in ) crystallizes in the orthorhombic space group Pna2₁, with unit cell parameters a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å, confirming planar geometry critical for π-π stacking in biological interactions .
- IR and NMR spectra for similar compounds show characteristic peaks:
Biological Activity
8-Methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 364.42 g/mol. Its structure features a chromen-2-one core substituted with methoxy and thiazole groups, which enhance its reactivity and biological interactions.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
- Receptor Modulation : The compound can modulate cellular receptors, influencing pathways related to apoptosis and cell growth.
- Gene Expression Regulation : It affects gene expression linked to various biochemical pathways, potentially leading to anticancer effects.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance:
- In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been evaluated for its anticancer potential in various cancer cell lines:
- Cell Proliferation Inhibition : Research indicates that it can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.6 | Apoptosis induction |
| HeLa | 12.3 | Cell cycle arrest |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials that include thiazole derivatives and chromenone precursors.
General Synthetic Route :
- Formation of Thiazole Ring : Reacting appropriate amines with α-halo ketones.
- Coupling Reaction : Condensing the thiazole derivative with a methoxy-substituted chromenone.
Comparative Analysis with Related Compounds
A comparative analysis reveals that similar compounds exhibit varied biological activities based on structural differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Hydroxy-7-methoxy-coumarin | Hydroxy group at position 6 | Antioxidant, Antimicrobial |
| 7-Hydroxy-coumarin | Hydroxy group at position 7 | Anticancer |
The unique substitution pattern in this compound enhances its bioactivity compared to simpler derivatives.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
- Antimicrobial Efficacy : Another case study focused on the antibacterial properties against resistant strains of bacteria, showing promising results in reducing bacterial load.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a two-component reaction between 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and 4-methylaniline in ethanol (1:1 molar ratio) . Key factors affecting yield include:
- Temperature : Reactions at 60–80°C enhance thiourea intermediate formation.
- Solvent polarity : Ethanol balances solubility and reactivity.
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate cyclization to the thiazole ring.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- UV-Vis : Identifies π→π* transitions in the coumarin-thiazole system (λmax ~300–350 nm) .
- FTIR : Confirms NH (3300 cm⁻¹), C=O (1720 cm⁻¹), and C-S (680 cm⁻¹) bonds .
- NMR : <sup>1</sup>H NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and aromatic thiazole protons (δ 7.2–8.1 ppm) .
Q. What preliminary biological assays are used to screen this compound's activity?
- Antimicrobial Screening :
- Disk diffusion assays against E. coli and P. aeruginosa (comparison to streptomycin as a reference) .
- MIC (Minimum Inhibitory Concentration) : Determined via broth microdilution (range: 8–64 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC50 values, with results contextualized against non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring modulate biological activity, and what SAR (Structure-Activity Relationship) insights exist?
- Key SAR Findings :
- 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability and E. coli inhibition (MIC: 16 µg/mL vs. 32 µg/mL for non-methyl analogs) .
- Methoxy position : The 8-methoxy group on coumarin increases planarity, favoring intercalation with DNA or enzyme active sites .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?
- Experimental Design Adjustments :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 medium + 10% FBS) .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Q. What in silico strategies predict target interactions, and how are they validated experimentally?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Maestro docks the compound into bacterial tRNA (guanine37-N1)-methyltransferase (PDB: 2Y7Q) .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to confirm docking-predicted interactions .
- Site-Directed Mutagenesis : Modify key residues (e.g., Asp120 in the active site) to disrupt binding and validate targets .
Q. What crystallographic challenges arise in resolving this compound's structure, and how are they addressed?
- Challenges :
- Twinned crystals : Common due to flexible thiazole-amino linkage. Mitigate via slow evaporation (hexane/ethyl acetate) .
- Disorder : Partial occupancy of the methoxy group resolved using SHELXL refinement with ISOR and DELU constraints .
Data Contradiction Analysis
Q. How to interpret conflicting data on enzyme inhibition (e.g., COX-2 vs. Topoisomerase II)?
- Hypothesis Testing :
- Selectivity assays : Use fluorogenic substrates (e.g., FAM-labeled DNA for topoisomerase II) to rule off-target effects .
- Enzyme kinetics : Calculate Ki values under identical buffer conditions (pH 7.4, 25°C) .
- Pathway Analysis : RNA-seq of treated cells identifies differentially expressed genes (e.g., PTGS2 for COX-2 vs. TOP2A) .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | None | 72 | |
| DMF | 100 | H2SO4 | 58 | |
| Acetonitrile | 60 | AcOH | 85 |
Table 2 : Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | Pna2₁ | |
| Unit cell (Å) | a = 13.0785, b = 25.746 | |
| R-factor | 0.048 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
